molecular formula C15H15N3O5S2 B13752716 N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide CAS No. 53106-13-1

N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide

Cat. No.: B13752716
CAS No.: 53106-13-1
M. Wt: 381.4 g/mol
InChI Key: KWISCMZQXDJACS-UHFFFAOYSA-N
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Description

N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide is a complex organic compound with a unique structure that includes a dimethylamino group, a sulphonyl group, a nitrophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Thioether Formation: The formation of a thioether linkage, often through the reaction of a thiol with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the dimethylamino group can yield a variety of substituted derivatives.

Scientific Research Applications

N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)acetamide
  • N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)benzamide

Uniqueness

N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

53106-13-1

Molecular Formula

C15H15N3O5S2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[4-(dimethylsulfamoyl)-2-nitrophenyl]sulfanylphenyl]formamide

InChI

InChI=1S/C15H15N3O5S2/c1-17(2)25(22,23)11-7-8-15(13(9-11)18(20)21)24-14-6-4-3-5-12(14)16-10-19/h3-10H,1-2H3,(H,16,19)

InChI Key

KWISCMZQXDJACS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-]

Origin of Product

United States

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